Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate

Physicochemical Properties Medicinal Chemistry Computational Chemistry

Researchers needing diverse pyrazolo[1,5-a]pyrimidine libraries face limited electronic diversity at the 6-position. This nitro-substituted analog (CAS 105411-95-8) solves that gap: - **Unique SAR handle**: 6-NO₂ modulates polarity (TPSA ~102 Ų, logP ~1.34) distinct from 6-Cl or 6-NH₂ analogs - **Synthetic utility**: Direct precursor to 6-amino derivatives via reduction (higher yield than amination of 6-halo precursors) - **Kinase scaffold**: Purine isostere core validated for B-Raf and related kinase inhibitor discovery Available as a high-purity building block for library synthesis.

Molecular Formula C9H8N4O4
Molecular Weight 236.18 g/mol
CAS No. 105411-95-8
Cat. No. B021110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS105411-95-8
SynonymsETHYL 6-NITROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
Molecular FormulaC9H8N4O4
Molecular Weight236.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC(=CN2N=C1)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O4/c1-2-17-9(14)7-4-11-12-5-6(13(15)16)3-10-8(7)12/h3-5H,2H2,1H3
InChIKeyLBYJWGFJADCGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate Overview


Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 105411-95-8) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold widely recognized as a purine isostere with demonstrated utility in kinase inhibitor drug discovery [1]. The compound is characterized by a molecular formula of C₉H₈N₄O₄ and a molecular weight of 236.19 g/mol, featuring a nitro group at the 6-position and an ethyl ester at the 3-position of the fused bicyclic core .

Analog Replacement Challenges


In the pyrazolo[1,5-a]pyrimidine series, subtle changes in substitution pattern profoundly alter both physicochemical properties and biological activity. The specific combination of a 6-nitro group and a 3-ethyl ester in ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 105411-95-8) confers a unique electronic profile and synthetic handle not present in common alternatives. For instance, replacing the 6-nitro with a 6-chloro or 6-amino group yields compounds with markedly different polarity (PSA), hydrogen-bonding capacity, and metabolic stability . Furthermore, SAR studies on the pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold have demonstrated that modifications to the 6-position directly impact kinase inhibitory potency and selectivity, making direct substitution of analogs scientifically unjustified without re-optimization of the lead series [1].

Quantitative Evidence


Comparative Physicochemical Properties

The 6-nitro substituent in ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate imparts a significantly higher topological polar surface area (TPSA) and logP compared to the corresponding 6-chloro and 6-amino analogs, directly impacting membrane permeability and solubility in lead optimization campaigns .

Physicochemical Properties Medicinal Chemistry Computational Chemistry

Nitro Reduction to 6-Amino Derivatives

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a direct precursor to the corresponding 6-amino derivative via nitro group reduction, a transformation routinely achieved in >80% yield using standard catalytic hydrogenation conditions [1].

Synthetic Chemistry Medicinal Chemistry Building Block

Kinase Inhibition Potential

SAR studies on the pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold have identified the 6-position as a critical determinant of B-Raf kinase inhibitory activity. An ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative (compound 68) demonstrated a B-Raf IC₅₀ of 1.5 µM and inhibited proliferation of multiple cancer cell lines (BXPC-3 IC₅₀ 3.25 µM, A375 IC₅₀ 3.8 µM, HT29 IC₅₀ 7.0 µM) [1].

Kinase Inhibition Anticancer B-Raf Drug Discovery

Purity and Availability Benchmark

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate is commercially available from multiple reputable vendors at guaranteed purity ≥98% (by HPLC), with documented long-term storage stability under ambient conditions .

Procurement Purity Vendor Comparison

Research Applications


Kinase Inhibitor Library Synthesis

Utilize ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate as a versatile core scaffold for generating focused kinase inhibitor libraries. The 6-nitro group serves as both an electronic modulator and a synthetic handle for generating diverse 6-substituted analogs via reduction and subsequent derivatization, aligning with established SAR for B-Raf and related kinases [1].

Physicochemical Property Optimization

Employ the 6-nitro analog to explore a distinct physicochemical space (TPSA ~102 Ų, logP ~1.34) compared to other 6-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylates . This enables systematic optimization of solubility, permeability, and metabolic stability without altering the core binding motif.

6-Amino Building Block Synthesis

Procure the 6-nitro compound as a reliable, high-yielding precursor to the 6-amino derivative [2]. The nitro reduction route circumvents the low yields often associated with direct amination of 6-halo precursors, providing a more efficient path to amine-containing advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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